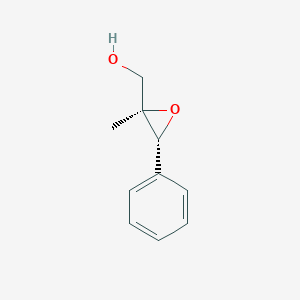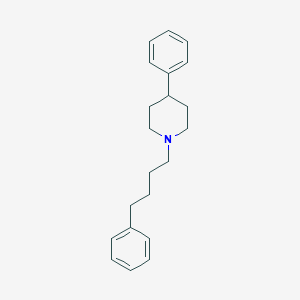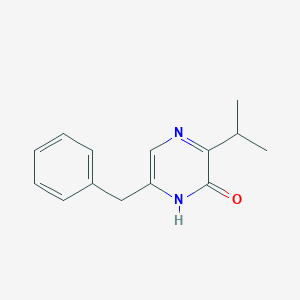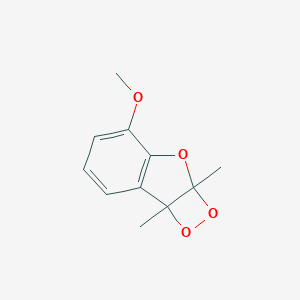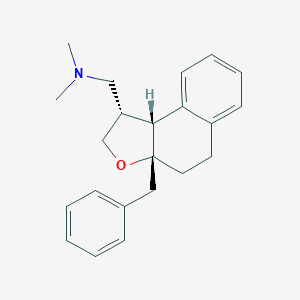
3-Bdamhnf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bdamhnf is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a member of the benzimidazole family and has been found to exhibit anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 3-Bdamhnf is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities through the inhibition of various signaling pathways. It has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
3-Bdamhnf has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bdamhnf in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of various inflammatory diseases. In addition, its ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer.
However, one of the limitations of using 3-Bdamhnf in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-Bdamhnf. One area of interest is the optimization of its therapeutic potential. This can be achieved through the identification of its molecular targets and the development of analogs with improved solubility and potency.
Another area of interest is the evaluation of its safety and efficacy in animal models and clinical trials. This can provide valuable information on its potential as a therapeutic agent.
Conclusion:
Overall, 3-Bdamhnf is a synthetic compound that exhibits anti-inflammatory and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to inhibit various signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its research. Its potential as a therapeutic agent makes it a promising candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Bdamhnf involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-Bdamhnf has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and anti-cancer activities. Inflammation is a key component of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 3-Bdamhnf has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a potential candidate for the treatment of various inflammatory diseases.
In addition, 3-Bdamhnf has also been found to exhibit anti-cancer activities. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as breast cancer, lung cancer, and colon cancer. This is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
126416-85-1 |
|---|---|
Produktname |
3-Bdamhnf |
Molekularformel |
C22H27NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
1-[(1S,3aR,9bR)-3a-benzyl-2,4,5,9b-tetrahydro-1H-benzo[e][1]benzofuran-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C22H27NO/c1-23(2)15-19-16-24-22(14-17-8-4-3-5-9-17)13-12-18-10-6-7-11-20(18)21(19)22/h3-11,19,21H,12-16H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI-Schlüssel |
GJSRKXXQXWFGIF-KSEOMHKRSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CO[C@@]2([C@H]1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Kanonische SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Synonyme |
3-BDAMHNF 3-benzyl-1-(dimethylaminomethyl)-1,2,3,4,5,9-hexahydronaphtho(2-1b)furan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



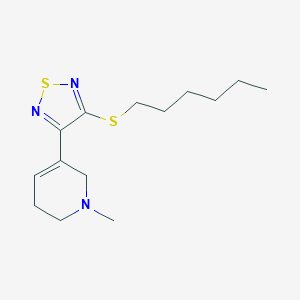



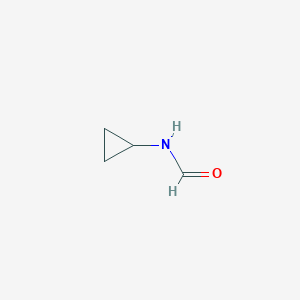
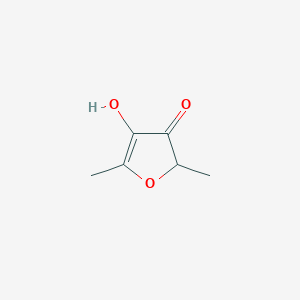
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
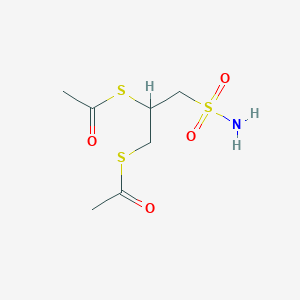
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
